molecular formula C12H16FNO2 B7863979 N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B7863979
M. Wt: 225.26 g/mol
InChI Key: NBPCCTCGAFYFGS-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a heterocyclic amine featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with an amine group linked to a 3-fluoro-4-methoxyphenyl moiety. Its synthesis typically involves reductive amination of tetrahydro-2H-pyran-4-one with substituted anilines, as seen in analogous compounds .

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPCCTCGAFYFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Tetrahydro-2H-pyran-4-amine

A widely adopted method involves reductive amination between tetrahydro-2H-pyran-4-amine and 3-fluoro-4-methoxybenzaldehyde. This two-step process begins with the synthesis of the imine intermediate, followed by selective reduction.

Procedure :

  • Imine Formation :

    • Tetrahydro-2H-pyran-4-amine (1 equiv) and 3-fluoro-4-methoxybenzaldehyde (1.1 equiv) are stirred in dichloromethane (DCM) at 20°C for 12 hours.

    • Molecular sieves (4Å) are used to absorb water, shifting equilibrium toward imine formation.

  • Reduction :

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added at 0°C, and the reaction proceeds for 6–24 hours.

    • Yields: 65–78% after purification via column chromatography (SiO₂, ethyl acetate/hexane).

Key Advantages :

  • Avoids over-alkylation common in direct alkylation methods.

  • Compatibility with sensitive functional groups (e.g., methoxy and fluorine).

Palladium-Catalyzed Coupling Reactions

For substrates resistant to reductive amination, Buchwald-Hartwig amination offers an alternative. This method couples tetrahydro-2H-pyran-4-amine with 1-fluoro-2-iodo-4-methoxybenzene under catalytic conditions.

Procedure :

  • Reaction Setup :

    • Tetrahydro-2H-pyran-4-amine (1 equiv), 1-fluoro-2-iodo-4-methoxybenzene (1.05 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 equiv) in toluene are heated at 110°C for 18 hours.

  • Workup :

    • The mixture is filtered through Celite, concentrated, and purified via recrystallization (ethanol/water).

    • Yields: 55–62%.

Challenges :

  • Requires rigorous exclusion of oxygen and moisture.

  • Competing Ullmann coupling may reduce efficiency.

Industrial-Scale Production and Optimization

Hydrogenation of Hydrazine Derivatives

Industrial protocols often employ catalytic hydrogenation of 4-hydrazinotetrahydropyran intermediates. This method scales efficiently and avoids stoichiometric reductants.

Procedure :

  • Intermediate Synthesis :

    • 4-Hydrazinotetrahydropyran hydrochloride (1 equiv) is treated with 5% Pd/C (0.1 equiv) in ethanol under H₂ (1 atm) at 75°C for 24 hours.

  • Coupling :

    • The resulting 4-aminotetrahydropyran is reacted with 3-fluoro-4-methoxyphenyl bromide in the presence of CuI (10 mol%) and K₃PO₄ (2 equiv) in DMF at 120°C.

Yield : 72% after azeotropic distillation and recrystallization.

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
EthanolPd/C7572
ToluenePd₂(dba)₃/Xantphos11062
DCMNaBH(OAc)₃2078

Optimal Conditions :

  • Ethanol with Pd/C for hydrogenation balances cost and efficiency.

  • DCM with NaBH(OAc)₃ maximizes reductive amination yields.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) resolves unreacted aldehyde and imine byproducts.

  • Reverse-Phase HPLC : C18 columns (MeOH/H₂O, 70:30) achieve >98% purity for pharmacological applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.82–3.75 (m, 2H, pyran-OCH₂), 3.45–3.38 (m, 1H, NH), 2.95–2.85 (m, 2H, pyran-CH₂N), 1.90–1.75 (m, 4H, pyran-CH₂).

  • MS (ESI) : m/z 226.1 [M+H]⁺.

Challenges and Mitigation Strategies

Functional Group Compatibility

  • Fluorine Stability : Fluorine substituents may undergo hydrolysis under acidic conditions. Using neutral pH and aprotic solvents (e.g., DCM) prevents defluorination.

  • Methoxy Demethylation : Strong Lewis acids (e.g., AlCl₃) must be avoided. Cs₂CO₃ or K₃PO₄ are preferred bases in coupling reactions.

Byproduct Formation

  • Diastereomer Separation : The tetrahydro-2H-pyran ring introduces chirality. Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) resolves enantiomers with >99% ee .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Research indicates that derivatives of tetrahydropyran compounds have been explored for their potential as:

  • Antidepressants : Studies suggest that modifications in the tetrahydropyran structure can enhance serotonin receptor affinity, making them candidates for antidepressant drugs.
  • Anticancer Agents : The incorporation of fluorine and methoxy groups has been linked to improved bioactivity against various cancer cell lines. For instance, compounds similar to N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine have shown cytotoxic effects in preclinical models.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of tetrahydropyran derivatives and their effects on serotonin reuptake inhibition. The results indicated that specific modifications led to enhanced activity compared to existing antidepressants, highlighting the potential of this compound as a lead compound for further development .

Pesticidal Activity

Research has indicated that tetrahydropyran derivatives possess insecticidal and fungicidal properties. The presence of fluorine enhances the lipophilicity of these compounds, improving their penetration into biological membranes.

Case Study: Insecticidal Efficacy

A recent study assessed the insecticidal activity of various tetrahydropyran derivatives against common agricultural pests. Results showed that this compound exhibited significant mortality rates in treated populations, making it a candidate for further exploration as an eco-friendly pesticide .

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

OCM-12, OCM-13, OCM-14, and OCM-15 (Oxazole-4-carboxamide Derivatives)
  • Structural Features : These compounds share the 3-fluoro-4-methoxyphenyl group but differ in the amine substituent (e.g., triazolylpropyl, cinnamyl, phenethyl) .
  • Functional Impact : The 3-fluoro-4-methoxyphenyl moiety enhances binding to kinases like GSK-3β, while the amine substituents modulate solubility and membrane permeability. For example, OCM-12 (triazolylpropyl) exhibits higher selectivity due to hydrogen-bonding interactions, whereas OCM-14 (cinnamyl) shows reduced potency due to steric hindrance .
Compound Amine Substituent Molecular Weight Purity (%) Biological Activity (GSK-3β IC₅₀)
OCM-12 3-(1H-1,2,4-Triazol-1-yl)propyl 358.35 >96 12 nM
OCM-13 (Z)-3-Phenylallyl 379.40 >96 45 nM
OCM-14 (E)-3-Phenylallyl 379.40 >96 58 nM
OCM-15 Phenethyl 352.38 >96 32 nM
4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine Hydrochloride
  • Structural Features : Lacks the 4-methoxy group, reducing electron-donating effects.
  • Functional Impact : Lower binding affinity to serotonin receptors compared to the 3-fluoro-4-methoxyphenyl analog due to diminished electronic modulation .
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine
  • Structural Features : Bromine substituent at the 3-position instead of fluorine.
  • Functional Impact : Increased lipophilicity (logP ~2.8 vs. 2.2 for fluorine analog) enhances membrane permeability but may reduce solubility .

Modifications to the Tetrahydro-2H-pyran-4-amine Core

N-Methyltetrahydro-2H-pyran-4-amine
  • Structural Features : Methyl group replaces the 3-fluoro-4-methoxyphenyl substituent.
  • Functional Impact : Simplified structure results in lower molecular weight (115.17 vs. ~280–300 for aryl-substituted analogs) and reduced receptor binding due to lack of aromatic interactions .
N-Ethyltetrahydro-2H-pyran-4-amine
  • Structural Features : Ethyl group instead of methyl or aryl substituents.
  • Functional Impact : Increased steric bulk slightly reduces metabolic clearance compared to the methyl analog but lacks target specificity .

Piperazine and Piperidine Derivatives

N-[(1R,3S)-3-Isopropyl-3-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Structural Features : Incorporates a trifluoromethylphenyl-piperazine group linked to the cyclopentyl-tetrahydro-2H-pyran-4-amine core.
  • Functional Impact: The trifluoromethyl group enhances metabolic stability and binding to dopamine receptors (Ki = 8 nM vs. >100 nM for non-fluorinated analogs) .
Compound Substituent Molecular Weight Key Property
Example 5 () 3-(Trifluoromethyl)phenyl 468.2 Dopamine D3 receptor affinity (Ki = 8 nM)
Example 14 () 4-Phenylpiperidin-1-yl 399.2 Moderate selectivity for κ-opioid receptors

Biological Activity

N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16FNO2
  • Molecular Weight : 225.26 g/mol
  • CAS Number : 1157011-76-1

Synthesis Overview

The synthesis of this compound generally involves the reaction of 3-fluoro-4-methoxyaniline with tetrahydropyran derivatives. The process can be optimized through various conditions to enhance yield and purity. For example, one study reported a synthesis route that yielded a high purity of the final product through careful control of reaction parameters and purification techniques .

Antioxidant Activity

Research has indicated that derivatives of tetrahydropyran compounds, including this compound, exhibit significant antioxidant properties. These compounds have been shown to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases where oxidative stress plays a key role, such as neurodegenerative disorders .

Acetylcholinesterase Inhibition

One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making these compounds candidates for treating Alzheimer's disease. Studies have demonstrated that certain tetrahydropyran derivatives exhibit promising AChE inhibitory activity, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies and Research Findings

  • Study on Neuroprotective Effects :
    A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with this compound resulted in a significant reduction in cognitive decline and oxidative damage markers compared to control groups .
  • Antiparasitic Activity :
    Another investigation focused on the antiparasitic potential of related compounds against Plasmodium falciparum, the causative agent of malaria. Modifications in the chemical structure led to varying degrees of potency, with some derivatives showing EC50 values as low as 0.023 μM, indicating strong biological activity against resistant strains .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50/EC50 ValueReference
AntioxidantThis compoundNot specified
AChE InhibitionThis compoundIC50 = 0.045 μM
Antiparasitic ActivityRelated Tetrahydropyran DerivativeEC50 = 0.023 μM

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine, and what are the critical optimization parameters?

  • Methodology : The compound can be synthesized via reductive amination using LiAlH₄ in MTBE (methyl tert-butyl ether) to reduce intermediates like 4-aminotetrahydro-2H-pyran-4-carbonitrile, as described in a European patent application . Key parameters include reaction temperature (40°C), solvent purity, and controlled quenching with aqueous NaOH to avoid side reactions.
  • Validation : Intermediate purity is confirmed via LC-MS or NMR before proceeding.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Techniques : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ calibration) , and X-ray crystallography to resolve intramolecular hydrogen bonding and dihedral angles between aromatic and heterocyclic rings .
  • Data Interpretation : Crystallographic data (e.g., C–H⋯π interactions) clarify conformational stability, essential for understanding biological interactions.

Q. What preliminary biological activities are associated with the 3-fluoro-4-methoxyphenyl moiety in related compounds?

  • Findings : Derivatives with this moiety exhibit vascular disrupting activity by binding to β-tubulin, as seen in imidazole-based analogues . In vitro assays (e.g., LPS-induced TNF-α suppression in PBMCs) show IC₅₀ values in the nanomolar range for anti-inflammatory activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?

  • Approach : Replace the tetrahydro-2H-pyran ring with water-soluble groups (e.g., morpholine) while retaining the 3-fluoro-4-methoxyphenyl group, as demonstrated in PDE4 inhibitors like EPPA-1 . Computational docking studies predict binding affinity to target proteins (e.g., phosphodiesterase active sites).
  • Validation : Compare in vivo efficacy (e.g., D₅₀ for pulmonary neutrophilia suppression) versus emetogenicity (pica feeding assays in rats) to calculate therapeutic indices .

Q. What experimental models resolve contradictions between in vitro potency and in vivo efficacy?

  • Case Study : EPPA-1 showed lower in vitro potency (IC₅₀ = 38 nM) than roflumilast (IC₅₀ = 5 nM) but superior in vivo anti-inflammatory activity (D₅₀ = 0.042 mg/kg vs. 0.24 mg/kg) due to better bioavailability .
  • Resolution : Use pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification to explain discrepancies.

Q. How are advanced crystallization techniques applied to resolve polymorphic forms, and what implications arise for drug formulation?

  • Methods : Single-crystal X-ray diffraction identifies polymorphs by analyzing dihedral angles and hydrogen-bonding networks, as seen in pyrimidine derivatives .
  • Impact : Polymorph stability affects solubility and bioavailability; for example, a 12.8° twist in the pyrimidine ring alters packing efficiency .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions for LiAlH₄ reactions to prevent hydrolysis .
  • In Vivo Models : Use pica feeding in rats as a surrogate for emesis in higher species to refine therapeutic indices .
  • Contradiction Management : Cross-validate in vitro data with ADMET (absorption, distribution, metabolism, excretion, toxicity) assays to prioritize candidates for preclinical testing.

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